molecular formula C11H11N3O2 B2658816 N-allyl-N'-(1,3-benzoxazol-6-yl)urea CAS No. 860785-09-7

N-allyl-N'-(1,3-benzoxazol-6-yl)urea

Cat. No. B2658816
CAS RN: 860785-09-7
M. Wt: 217.228
InChI Key: DCQRSXQABSMAOH-UHFFFAOYSA-N
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Description

“N-allyl-N’-(1,3-benzoxazol-6-yl)urea” is a chemical compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.23 . The IUPAC name for this compound is N-allyl-N’-(1,3-benzoxazol-6-yl)urea .


Molecular Structure Analysis

The InChI code for “N-allyl-N’-(1,3-benzoxazol-6-yl)urea” is 1S/C11H11N3O2/c1-2-5-12-11(15)14-8-3-4-9-10(6-8)16-7-13-9/h2-4,6-7H,1,5H2,(H2,12,14,15) .


Physical And Chemical Properties Analysis

“N-allyl-N’-(1,3-benzoxazol-6-yl)urea” is a solid .

Scientific Research Applications

Antimicrobial Activity

N-allyl-N’-(1,3-benzoxazol-6-yl)urea has been investigated for its antimicrobial properties. Researchers synthesized benzoxazinium salts from this compound and studied their effectiveness against various microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, Shigella flexneri, Salmonella enterica, and Aspergillus niger. The quaternary salts, especially those containing an N-benzyl fragment, exhibited bactericidal and fungicidal activity, making them promising candidates for further research .

Anticancer Potential

Although specific studies on this compound’s anticancer properties are scarce, its structural features suggest potential. Researchers have explored related benzoxazoles for their cytotoxic effects. Further investigations into N-allyl-N’-(1,3-benzoxazol-6-yl)urea’s impact on cancer cells could reveal valuable insights .

Polymerization Precursors

Benzoxazines, including derivatives of N-allyl-N’-(1,3-benzoxazol-6-yl)urea, serve as precursors in polymerization reactions. Their polyfunctional nature and reactivity make them useful in designing novel polymers with tailored properties .

Organic Synthesis

Researchers have synthesized 1,3-benzoxazines from 2-allylphenol, formaldehyde, and primary amines. These compounds can be obtained in comparatively higher yields and may find applications in organic synthesis .

Heterocyclic Chemistry

The presence of the benzoxazole ring in N-allyl-N’-(1,3-benzoxazol-6-yl)urea makes it relevant to heterocyclic chemistry. Its aromatic substituents and reactive groups contribute to its polyfunctionality and broad application spectrum .

Water-Soluble Quaternary Ammonium Salts

The conversion of N-allyl-N’-(1,3-benzoxazol-6-yl)urea into water-soluble quaternary ammonium salts enhances its practical utility. These salts can be explored for various applications, including antimicrobial coatings, surfactants, and biological agents .

Safety and Hazards

The safety information available indicates that “N-allyl-N’-(1,3-benzoxazol-6-yl)urea” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

1-(1,3-benzoxazol-6-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-5-12-11(15)14-8-3-4-9-10(6-8)16-7-13-9/h2-4,6-7H,1,5H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQRSXQABSMAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC2=C(C=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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